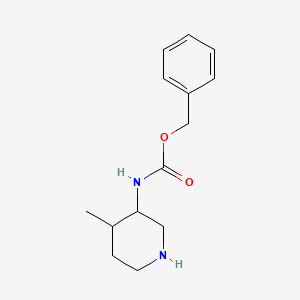

Benzyl (4-methylpiperidin-3-YL)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

benzyl N-(4-methylpiperidin-3-yl)carbamate |

InChI |

InChI=1S/C14H20N2O2/c1-11-7-8-15-9-13(11)16-14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3,(H,16,17) |

InChI Key |

WXHXHVNLQCUVFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNCC1NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Benzyl (4-methylpiperidin-3-YL)carbamate chemical properties

The following is an in-depth technical guide on Benzyl (4-methylpiperidin-3-yl)carbamate , structured for researchers and drug development professionals.

Chemical Identity, Synthesis, and Applications in JAK Inhibitor Development

Executive Summary

This compound (CAS: 1951439-04-5 for HCl salt) is a critical chiral building block in medicinal chemistry, specifically utilized in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib and its analogs.[1] Its structural core—a 3,4-disubstituted piperidine—possesses two stereocenters, making the control of diastereoselectivity (cis vs. trans) and enantioselectivity ((3R,4R) vs. (3S,4S)) paramount.

This guide details the physicochemical properties, orthogonal synthesis strategies, and reactivity profiles of this compound. It focuses on the (3R,4R)-cis isomer, the pharmacologically relevant scaffold for JAK3 selectivity, and provides self-validating protocols for its handling and derivatization.[1]

Chemical Identity & Stereochemistry[1][2]

The utility of this compound relies entirely on its stereochemical purity. The "3-yl" amine and "4-methyl" group create a scaffold where the cis-configuration is thermodynamically less stable than the trans-configuration but is essential for the binding affinity of the final drug target.[1]

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 3-N-Cbz-amino-4-methylpiperidine |

| CAS Number | 1951439-04-5 (cis-HCl salt); 478646-32-1 (related generic) |

| Molecular Formula | C₁₄H₂₀N₂O₂ (Free Base) |

| Molecular Weight | 248.32 g/mol (Free Base); 284.78 g/mol (HCl Salt) |

| Chirality | Contains 2 stereocenters at C3 and C4.[1][2][3][4][5] |

| Key Isomer | (3R,4R)-cis : The "up-up" or "down-down" relative configuration required for Tofacitinib.[1] |

Stereochemical Visualization[1]

-

Cis-Isomer ((3R,4R) or (3S,4S)): Substituents are on the same side of the piperidine chair/boat.[1]

-

Trans-Isomer: Substituents are on opposite sides.[1]

-

Implication: The synthesis described below prioritizes the retention of the cis-configuration established in the precursor.

Synthesis & Manufacturing Strategy

Core Directive: Do not use direct hydrogenation of N-benzyl precursors to generate this specific compound, as catalytic hydrogenation (H₂/Pd) will cleave the Cbz group simultaneously with the N-benzyl group.[1]

The Validated Route: Orthogonal Protection (Boc/Cbz) To isolate the free piperidine nitrogen while keeping the exocyclic amine protected with Cbz, an orthogonal protecting group strategy using Boc (acid-labile) and Cbz (hydrogenolysis-labile) is required.[1]

Synthesis Workflow (Graphviz Diagram)

Figure 1: Orthogonal synthesis pathway ensuring retention of the Cbz group while exposing the piperidine nitrogen.[1]

Experimental Protocols

These protocols are designed to be self-validating . If the intermediate does not precipitate or dissolve as described, the stereochemistry or purity of the starting material should be questioned.

Protocol A: Synthesis of this compound HCl

Objective: Selective removal of N-Boc group in the presence of N-Cbz.[1]

-

Setup: Charge a round-bottom flask with N-Boc-3-(Cbz-amino)-4-methylpiperidine (1.0 eq) dissolved in dry Dichloromethane (DCM) (5 vol).

-

Acidolysis: Cool to 0°C. Dropwise add 4M HCl in Dioxane (5.0 eq). The Cbz group is stable under these anhydrous acidic conditions.

-

Reaction: Warm to room temperature (20-25°C) and stir for 2–4 hours.

-

Validation Point: The reaction mixture should become a thick suspension as the amine hydrochloride salt precipitates.

-

TLC Monitoring: Stain with Ninhydrin. Starting material (Rf ~0.5) disappears; Product (baseline) appears.

-

-

Work-up: Dilute with Diethyl Ether (MTBE or Et₂O) to complete precipitation. Filter the white solid under N₂ atmosphere (hygroscopic).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

-

Yield: Expect >90% yield of the HCl salt.

Protocol B: Free Basing (Optional)

If the free base is required for nucleophilic substitution (SNAr):

-

Dissolve the HCl salt in minimal water.

-

Adjust pH to 10–11 using saturated Na₂CO₃.

-

Extract immediately with DCM (3x). Note: Do not leave in basic aqueous solution for prolonged periods to avoid carbamate hydrolysis.[1]

-

Dry over Na₂SO₄ and concentrate.

Reactivity Profile & Applications

The molecule possesses two distinct nitrogen centers with orthogonal reactivity, enabling precise "LEGO-like" assembly of drug candidates.[1]

Reactivity Flowchart

Figure 2: Divergent reactivity profile.[1] The piperidine nitrogen is a nucleophile; the carbamate nitrogen is a latent amine.[1]

Application in Drug Discovery (JAK Inhibitors)

This compound is a direct structural surrogate for the methyl carbamate intermediate used in Tofacitinib manufacturing.[1]

-

Why use Cbz instead of Methyl Carbamate? The Cbz group is more lipophilic, altering the solubility profile during purification. More importantly, it can be removed under neutral conditions (Hydrogenolysis) rather than requiring strong basic hydrolysis (which might epimerize the stereocenters) or harsh acidic conditions.

Physicochemical Properties Data

| Property | Value | Notes |

| Physical State | White to off-white solid (HCl salt) | Hygroscopic; store under desiccant.[1] |

| Melting Point | 205–210°C (dec) | Decomposes upon melting (HCl salt). |

| Solubility | Water (>50 mg/mL), Methanol, DMSO | Insoluble in Ether, Hexanes. |

| pKa (Calc) | ~10.5 (Piperidine NH) | Typical for secondary cyclic amines.[1] |

| LogP | ~1.6 (Free Base) | Moderate lipophilicity due to Benzyl ring. |

| H-Bond Donors | 2 (NH-Cbz, NH-Ring) | |

| H-Bond Acceptors | 3 (C=O, 2x N) |

References

-

Sigma-Aldrich. Benzyl (3-methylpiperidin-3-yl)carbamate HCl Product Sheet. (Note: Isomeric analog for property comparison). Link

-

ChemicalBook. Cis-Benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride Properties. Link

-

Pfizer Inc. Process for the preparation of Tofacitinib and intermediates. World Intellectual Property Organization, WO2020204647. (Describes the methyl carbamate analog and stereochemical handling). Link

-

PubChem. Compound Summary: Benzyl (piperidin-3-ylmethyl)carbamate.[1][6] National Library of Medicine. Link

-

Mandal, P. K., & McMurray, J. S. (2007).[7] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Journal of Organic Chemistry. (Protocol for Cbz deprotection). Link

Sources

- 1. 553672-39-2|Benzyl methyl(piperidin-4-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 477600-73-0|N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 4. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 5. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 6. Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride | C14H21ClN2O2 | CID 22350243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]

Technical Guide: Benzyl (4-methylpiperidin-3-yl)carbamate

[1][2]

Chemical Identity & CAS Verification[3][4][5]

This compound is a protected diamine scaffold used primarily in the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. It functions as a stable precursor to the (3R,4R)-4-methylpiperidin-3-amine pharmacophore, a key structural motif in drugs like Tofacitinib .

Nomenclature & Ambiguity Resolution

In chemical catalogs, this structure is often subject to naming ambiguity regarding the position of the protecting group.

-

Target Structure: Carbamate (Cbz) protection on the exocyclic 3-amine; Piperidine nitrogen is free or substituted.

-

Common Confusion: Often confused with Benzyl 3-amino-4-methylpiperidine-1-carboxylate (where Cbz protects the ring nitrogen).

Key Identifiers Table

| Property | Detail |

| Chemical Name | This compound |

| Common Analog (Methyl) | Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate |

| Analog CAS (Methyl) | 2259695-40-2 (HCl salt) / 1206824-67-0 (Free base) |

| Core Scaffold CAS | 1062580-52-2 ((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) |

| Molecular Formula | C₁₄H₂₀N₂O₂ (Free piperidine variant) |

| Stereochemistry | (3R,4R) cis-configuration is the primary bioactive isomer. |

Note on CAS Availability: While the Methyl carbamate (Moc) and tert-Butyl carbamate (Boc) variants are standard catalog items due to Tofacitinib manufacturing, the specific Benzyl (Cbz) variant is often a custom-synthesized intermediate. Researchers should verify the specific isomer (cis/trans) and substitution pattern (1-benzyl vs. free amine) when sourcing.

Synthetic Logic & Causality

The synthesis of this scaffold is non-trivial due to the requirement for precise stereochemical control at the C3 and C4 positions. The cis-orientation (3R,4R) is thermodynamically less favored than the trans, requiring kinetic control or resolution.

Mechanistic Pathway[1][2][3]

-

Starting Material: 4-methylpyridin-3-amine or 1-benzyl-4-methylpiperidin-3-one.

-

Reduction/Hydrogenation: Catalytic hydrogenation of the pyridine ring often yields a mixture of cis/trans isomers.

-

Dynamic Kinetic Resolution (DKR): To isolate the (3R,4R) isomer, a resolution step using Di-p-toluoyl-L-tartaric acid (L-DTTA) is standard.

-

Protection: The Cbz group is introduced to protect the primary amine during subsequent coupling reactions (e.g., nucleophilic aromatic substitution on a chloropyrimidine).

Experimental Workflow: Reductive Amination Route

-

Objective: Synthesize the protected amine with high diastereoselectivity.

-

Critical Step: The choice of reducing agent (e.g., NaBH(OAc)₃ vs. NaBH₄) influences the cis/trans ratio.

Figure 1: Synthetic pathway from piperidinone precursor to the Cbz-protected scaffold.

Structural Significance in Drug Discovery

The (3R,4R)-4-methylpiperidin-3-yl moiety is a "privileged structure" in kinase inhibition.

SAR (Structure-Activity Relationship) Logic

-

Conformational Lock: The C4-methyl group restricts the conformational flexibility of the piperidine ring, locking the C3-amine into a specific vector.

-

ATP Binding Pocket: In JAK inhibitors (e.g., Tofacitinib), this methyl group fits into a small hydrophobic pocket within the kinase domain, significantly boosting potency compared to the des-methyl analog.

-

Selectivity: The specific stereochemistry ((3R,4R)) is critical for selectivity against other kinases. The Cbz-protected variant allows researchers to modify the piperidine nitrogen (N1) with various alkyl or aryl groups before deprotecting the C3-amine for final coupling.

Comparison of Protecting Groups

| Group | Reagent | Stability | Removal Condition | Application Context |

| Cbz | Benzyl chloroformate | High (Acid/Base stable) | H₂ / Pd-C or HBr/AcOH | Used when N1 requires alkylation under basic conditions. |

| Boc | Boc₂O | Medium (Base stable) | TFA or HCl | Standard for general library synthesis. |

| Moc | Methyl chloroformate | High | Strong Acid / Base | Specific intermediate for Tofacitinib (retained in final drug). |

Handling & Safety Protocols

Hazard Identification

-

Signal Word: Warning

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Self-Validating Purity Check (H-NMR)

To verify the identity of This compound , look for these diagnostic signals in CDCl₃:

-

Benzyl Protons: Singlet at ~5.1 ppm (2H, Ph-CH₂-O).

-

Aromatic Ring: Multiplet at 7.30–7.40 ppm (5H).

-

Piperidine C4-Methyl: Doublet at ~1.0 ppm (3H). Note: The coupling constant (J value) here helps distinguish cis (J ~ 7 Hz) from trans.

-

Carbamate NH: Broad singlet at ~4.8–5.5 ppm (exchangeable with D₂O).

References

-

Pfizer Inc. (2010). Process for the preparation of (3R,4R)-1-benzyl-4-methylpiperidin-3-amine derivatives.[1][2][3] World Intellectual Property Organization. WO2010123919. Link

-

ChemicalBook. (2024). Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate - Product Analysis.Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72698718, this compound.Link

-

Sigma-Aldrich. (2024). Methyl N-[(3S,4S)-1-benzyl-4-methylpiperidin-3-yl]carbamate hydrochloride Product Sheet.Link

Sources

- 1. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 2. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

Benzyl (4-methylpiperidin-3-YL)carbamate mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of Benzyl (4-methylpiperidin-3-yl)carbamate

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates the theoretical mechanism of action for the novel compound, this compound. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and pharmacology to posit a primary mechanism centered on cholinesterase inhibition. This hypothesis is built upon the well-documented activities of its core structural components: the carbamate functional group and the substituted piperidine scaffold. We further outline a comprehensive, multi-stage experimental workflow designed to rigorously test this hypothesis, providing detailed protocols for in vitro enzyme inhibition assays, kinetic studies, and computational modeling. This whitepaper is intended to serve as a foundational resource for researchers initiating investigations into this compound or structurally related molecules, offering both a reasoned mechanistic framework and a practical guide for its experimental validation.

Introduction and Molecular Profile

This compound is a synthetic organic molecule featuring a carbamate functional group appended to a 3,4-substituted piperidine ring. The piperidine moiety is one of the most prevalent heterocyclic scaffolds in modern pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile framework for interacting with a wide array of biological targets.[1][2] The carbamate group is also a critical pharmacophore, recognized for its role in enzyme inhibition and its use as a stable, bioisosteric replacement for amide bonds in drug design.[3][4][5]

The convergence of these two structural motifs suggests a high probability of significant biological activity. This guide will focus on the most mechanistically plausible target class for this compound: the cholinesterase enzymes.

Primary Hypothesized Mechanism of Action: Cholinesterase Inhibition

The principal hypothesis is that this compound functions as a pseudo-reversible inhibitor of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE). This assertion is strongly supported by extensive literature on carbamate-based inhibitors.[6][7][8][9]

The Carbamylation Reaction

Carbamate insecticides and therapeutic agents, such as rivastigmine and neostigmine, exert their effects by carbamylating a catalytically essential serine residue within the active site of cholinesterases.[3][10] This process involves the carbamate acting as a substrate for the enzyme. The reaction proceeds in two steps:

-

Rapid Carbamylation: The carbamate moiety binds to the enzyme's active site, and the serine hydroxyl group attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then resolves to a stable, carbamylated enzyme, releasing the benzyl alcohol portion of the molecule.

-

Slow Decarbamylation (Hydrolysis): The carbamylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. The subsequent hydrolysis of the carbamyl-enzyme complex is very slow, effectively taking the enzyme out of commission. This pseudo-irreversible inhibition leads to an accumulation of acetylcholine in the synapse, resulting in enhanced cholinergic neurotransmission.[6][9]

The proposed reaction scheme is depicted below:

Caption: Proposed mechanism of cholinesterase inhibition.

Role of the Piperidine Scaffold

The 4-methyl-3-aminopiperidine core is not merely a passive carrier for the carbamate warhead. It is expected to play a crucial role in orienting the molecule within the narrow, gorge-like active site of AChE. The protonated piperidine nitrogen can form a key ionic interaction with the peripheral anionic site (PAS) of the enzyme, while the 4-methyl group may engage in hydrophobic interactions within the acyl-binding pocket, potentially conferring selectivity for AChE over BChE, or vice versa.[6]

Secondary and Alternative Mechanistic Hypotheses

While cholinesterase inhibition is the most probable mechanism, the structural motifs of this compound warrant consideration of other potential biological targets.

-

Carbonic Anhydrase Inhibition: Carbamate derivatives have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II.[10]

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: The carbamate functional group is a key feature in inhibitors of FAAH, an enzyme involved in the endocannabinoid system.[5]

-

Opioid Receptor Modulation: Certain substituted piperidines are known to be potent analgesics that act on opioid receptors.[11]

These alternative hypotheses should be explored, particularly if primary screening against cholinesterases yields negative or inconclusive results.

Experimental Validation Workflow

A systematic, phased approach is required to elucidate the mechanism of action. The following experimental plan provides a self-validating system to test the primary hypothesis.

Caption: Phased experimental workflow for mechanism elucidation.

Phase 1: Primary Enzyme Inhibition Screening

Objective: To determine if this compound inhibits human AChE and BChE.

Methodology: Ellman's Assay

This colorimetric assay is the gold standard for measuring cholinesterase activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Dissolve Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) iodide in the buffer to create 10 mM substrate solutions.

-

Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer to create a 10 mM solution.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and create a serial dilution series.

-

Reconstitute recombinant human AChE and BChE to the manufacturer's recommended concentration.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution.

-

10 µL of the test compound dilution (or DMSO for control).

-

10 µL of enzyme solution.

-

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the appropriate substrate solution (ATCh for AChE, BTCh for BChE).

-

Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Normalize the rates relative to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Expected Data Output:

| Compound | Target Enzyme | IC₅₀ (nM) [Hypothetical] |

| This compound | hAChE | 50 |

| This compound | hBChE | 850 |

| Rivastigmine (Control) | hAChE | 200 |

| Rivastigmine (Control) | hBChE | 30 |

Phase 2: Kinetic Analysis of Inhibition

Objective: To determine the type of inhibition (e.g., competitive, non-competitive, pseudo-reversible).

Methodology: Michaelis-Menten Kinetics

Step-by-Step Protocol:

-

Assay Setup: Perform the Ellman's assay as described above, but with two key modifications:

-

Use a range of substrate concentrations (e.g., 0.1x to 10x the Kₘ value for the enzyme).

-

Run the assay at several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

Analyze the plot:

-

Competitive Inhibition: Lines will intersect on the y-axis.

-

Non-competitive Inhibition: Lines will intersect on the x-axis.

-

Mixed Inhibition: Lines will intersect in the second quadrant.

-

-

For time-dependent, pseudo-reversible inhibition characteristic of carbamates, pre-incubate the enzyme with the inhibitor for varying lengths of time before adding the substrate. A progressive increase in inhibition over time is indicative of this mechanism.[6]

-

Conclusion

Based on a thorough analysis of its constituent chemical motifs, this compound is strongly hypothesized to act as a pseudo-reversible inhibitor of cholinesterases. The carbamate moiety is predicted to serve as the active pharmacophore responsible for carbamylating the catalytic serine residue, while the substituted piperidine ring is expected to guide the molecule's binding and contribute to its potency and selectivity. The experimental framework detailed in this guide provides a clear and robust pathway to rigorously test this hypothesis and to fully characterize the compound's mechanism of action. The successful validation of this mechanism would position this molecule as a promising lead for further development in therapeutic areas where cholinergic modulation is beneficial.

References

- Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI.

- Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbam

- Roles of the carbamate moiety in drugs and prodrugs.

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv

- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.

- Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Pharmacological Applications of Piperidine Deriv

- Mechanism of action of organophosphorus and carbam

- Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site.

- N-Methyl Carbamate Insecticides.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. npic.orst.edu [npic.orst.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl (4-methylpiperidin-3-YL)carbamate synthesis pathway

This guide details the synthesis of Benzyl (4-methylpiperidin-3-yl)carbamate , a critical pharmacophore scaffold used in the development of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib).

While the industrial standard for Tofacitinib utilizes the methyl carbamate analog, this guide specifically addresses the benzyl carbamate (Cbz) variant. This distinction is chemically significant: the Cbz group is labile to hydrogenolysis, rendering standard pyridine-reduction routes incompatible without strategic modification.

Part 1: Strategic Overview & Retrosynthesis

The target molecule features a piperidine ring with contiguous stereocenters at C3 and C4. The pharmacological activity of JAK inhibitors strictly requires the cis-(3R,4R) absolute configuration.

The "Cbz Incompatibility" Challenge

Standard industrial routes involve hydrogenating a protected 3-amino-4-methylpyridine. However, because Benzyl (Cbz) protecting groups are cleaved under catalytic hydrogenation conditions (H₂/Pd-C), they cannot be installed before the reduction step unless specialized poisons (e.g., pyridine, ammonia) are used to inhibit hydrogenolysis.

Therefore, the most robust protocol—and the one detailed here—follows a "Reduce-Resolve-Protect" logic.

Retrosynthetic Logic (DOT Diagram)

Figure 1: Retrosynthetic disconnection showing the "Post-Reduction Protection" strategy to preserve the Cbz group.

Part 2: Detailed Synthesis Protocol

Phase 1: Catalytic Hydrogenation of 3-Amino-4-methylpyridine

Objective: Convert the aromatic pyridine to the saturated piperidine ring while establishing the cis-diastereoselectivity.

Reagents:

-

Substrate: 3-Amino-4-methylpyridine (1.0 equiv)

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂)

-

Solvent: Acetic Acid (AcOH) / Water mixture

-

Conditions: 50–60 bar H₂, 60°C

Protocol:

-

Preparation: Charge a high-pressure autoclave with 3-amino-4-methylpyridine (100 g) and 5% Rh/Al₂O₃ (5 wt% loading).

-

Solvation: Add Acetic Acid/Water (1:1 v/v, 1.0 L). The acidic medium protonates the pyridine, facilitating reduction and preventing catalyst poisoning.

-

Hydrogenation: Pressurize to 60 bar (870 psi) with H₂. Heat to 60°C. Stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations.

-

Monitoring: Reaction typically completes in 12–16 hours. Monitor via GC-MS for the disappearance of the aromatic peak.

-

Workup: Filter the catalyst while warm (Caution: Pyrophoric). Concentrate the filtrate to obtain the acetate salt of cis-3-amino-4-methylpiperidine .

Critical Insight: Rhodium catalysts favor cis-selectivity (typically >85:15 cis:trans) compared to Palladium, which often yields more trans isomer.

Phase 2: Optical Resolution (The DTTA Method)

Objective: Isolate the pharmacologically active (3R,4R)-enantiomer from the racemic cis-mixture.

Reagents:

Protocol:

-

Free Basing: Dissolve the acetate salt from Phase 1 in water and basify with 50% NaOH to pH >12. Extract with Dichloromethane (DCM) and concentrate to get the free amine oil.

-

Salt Formation: Dissolve the racemic amine (1.0 equiv) in Methanol (10 vol). Add L-DTTA (1.0 equiv) dissolved in Methanol.

-

Crystallization: Heat to reflux (65°C) for 1 hour, then cool slowly to 20°C over 4 hours. The (3R,4R)-amine[1][2][3][4] • L-DTTA salt crystallizes preferentially.

-

Filtration: Collect the white solid.

-

Enantiomeric Excess (ee) Check: Analyze via Chiral HPLC. If ee < 98%, recrystallize from MeOH/Water (9:1).

Data Summary Table: Resolution Efficiency

| Parameter | Value | Notes |

|---|---|---|

| Yield (Theory) | 35–40% | Max theoretical is 50% for resolution |

| Chiral Purity | >99% ee | After one recrystallization |

| Diastereomer Ratio | >99:1 (cis:trans) | Trans isomers remain in mother liquor |

Phase 3: Cbz-Protection (Schotten-Baumann Conditions)

Objective: Install the Benzyl carbamate group on the exocyclic amine.

Reagents:

-

Substrate: (3R,4R)-3-amino-4-methylpiperidine (released from DTTA salt)

-

Reagent: Benzyl Chloroformate (Cbz-Cl) (1.05 equiv)

-

Base: Sodium Bicarbonate (NaHCO₃) or K₂CO₃

-

Solvent: Water / THF (1:1) or DCM / Water

Protocol:

-

Salt Break: Suspend the DTTA salt in water. Add NaOH (2.0 equiv) and extract the free amine into DCM.

-

Biphasic Setup: To the DCM solution of the amine at 0°C, add a solution of NaHCO₃ (2.5 equiv) in water.

-

Addition: Dropwise add Benzyl Chloroformate (1.05 equiv) over 30 minutes, maintaining temperature <5°C. Note: Cbz-Cl is reactive; slow addition prevents bis-acylation.

-

Reaction: Warm to 20°C and stir for 2 hours.

-

Quench & Separation: Separate organic layer. Wash with 1N HCl (to remove unreacted amine), then Brine.

-

Isolation: Dry over MgSO₄ and concentrate. The product, Benzyl (3R,4R)-4-methylpiperidin-3-ylcarbamate , is obtained as a white solid or viscous oil.

Part 3: Process Logic & Visualization

Complete Workflow Diagram

This diagram illustrates the flow from raw material to the final protected scaffold, highlighting the critical control points (CCPs).

Figure 2: End-to-end process flow for the synthesis of the Cbz-protected scaffold.

Part 4: Technical Validation & Troubleshooting

1. Stereocontrol (Cis vs. Trans)

-

Mechanism: The hydrogenation of the pyridine ring occurs via syn-addition of hydrogen. The methyl group at C4 sterically directs the incoming hydrogen to the opposite face, favoring the cis-isomer.

-

Troubleshooting: If trans content increases (>15%), lower the reaction temperature (e.g., to 40°C) or switch from Pd/C to Rh/C, as Rhodium is more stereoselective for pyridine reductions.

2. Regioselectivity of Protection

-

Challenge: The molecule contains two nitrogens: the secondary piperidine amine (N1) and the primary exocyclic amine (N3).

-

Solution: In the protocol above (Phase 3), both amines are nucleophilic. However, the exocyclic amine is generally more accessible.

-

Refinement: If N1-protection is observed as a side product, one must exploit the pKa difference. Alternatively, if the target requires N1 to be free (as implied by the name), strictly control equivalents of Cbz-Cl (0.95 equiv) or protect N1 with a transient group (e.g., Boc) first, then Cbz protect N3, then deprotect N1.

-

Note on Tofacitinib: In the actual drug synthesis, N1 is often benzylated (Bn) from the start. If your target is Benzyl (1-benzyl-4-methylpiperidin-3-yl)carbamate , you simply skip the N1-deprotection step.

-

3. Cbz Stability

-

Warning: Never expose the final Cbz-protected product to H₂/Pd-C. This will cleave the carbamate, reverting it to the free amine. Use HBr/AcOH or H₂/Pd(poisoned) if further manipulations are needed.

References

-

Pfizer Inc. "Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine." Organic Process Research & Development, 2005, 9(1), 51-56.

- Ries, U. J., et al. "Asymmetric Synthesis of CP-690,550 (Tofacitinib)." Journal of Medicinal Chemistry, 2012.

-

World Intellectual Property Organization (WIPO). "Processes for Preparing (3R,4R)-1-Benzyl-N,4-Dimethylpiperidin-3-Amine." WO2007012953.

-

Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[5][6] Tetrahedron Letters, 1995, 36, 3465-3468.[5][6]

Sources

- 1. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 2. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 3. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

Technical Guide: Benzyl (4-methylpiperidin-3-yl)carbamate and Structural Analogs

Executive Summary

Benzyl (4-methylpiperidin-3-yl)carbamate is a critical pharmacophore scaffold, most notably serving as the chiral core of the Janus Kinase (JAK) inhibitor Tofacitinib (Xeljanz) . Its structural significance lies in the cis-3,4-disubstitution pattern of the piperidine ring. The orthogonal protection strategy—utilizing a benzyl carbamate (Cbz) on the exocyclic amine and a free or alkylated secondary amine on the ring—allows for versatile divergent synthesis.

This guide provides a rigorous analysis of this scaffold, detailing the stereoselective synthesis of the cis-isomer, the design of structural analogs for Structure-Activity Relationship (SAR) studies, and validated protocols for laboratory preparation.

Part 1: Structural Deconstruction & Pharmacophore Analysis

The title compound acts as a conformationally restricted diamine. In the context of kinase inhibition, the 4-methyl group is not merely a lipophilic appendage; it exerts a profound conformational lock on the piperidine ring, directing the equatorial/axial preference of the C3-substituent.

The "Magic Methyl" Effect

In Tofacitinib, the C4-methyl group is crucial for selectivity.

-

Stereochemistry: The bioactive conformation is typically the (3R, 4R)-cis isomer.

-

Conformation: The methyl group prefers the equatorial position to minimize 1,3-diaxial interactions. In the cis-configuration, this forces the C3-amino group into an axial or pseudo-axial orientation (depending on the N-substituent), which is often required to fit into the ATP-binding pocket of the kinase (specifically the narrow hydrophobic channel near the hinge region).

-

Analog Implication: Removing this methyl group (des-methyl analogs) often results in a significant loss of potency (10-100 fold) due to the loss of this pre-organized bioactive conformation.

Retrosynthetic Logic

The synthesis of this scaffold is defined by the challenge of establishing the cis-stereochemistry relative to the C4-methyl and C3-amine.

Figure 1. Retrosynthetic disconnection showing the two primary routes: Aromatic hydrogenation (high cis-selectivity) vs. Ketone reductive amination.

Part 2: Design of Structural Analogs

When designing analogs of this compound, the goal is to probe the ATP-binding pocket's tolerance for ring size and substituent electronics while maintaining the critical hydrogen-bonding vectors of the amine.

Analog Decision Matrix

| Modification Vector | Analog Structure | Rationale & Risk |

| Ring Contraction | Pyrrolidine (3-amino-4-methylpyrrolidine) | High Value. Reduces lipophilicity (LogP). Changes the vector of the exocyclic amine. Useful if the piperidine ring clashes with the "roof" of the binding pocket. |

| Ring Expansion | Azepane (3-amino-4-methylazepane) | Medium Value. Increases flexibility. Often leads to entropy penalties upon binding but can access remote hydrophobic pockets. |

| C4-Substitution | 4-Ethyl / 4-CF3 | High Value. 4-Ethyl probes the depth of the hydrophobic pocket. 4-CF3 alters the pKa of the ring nitrogen (inductive effect) and metabolic stability. |

| Isosteres | Tetrahydropyran (O-analog) | Validation Tool. Replacing the ring NH with O removes the H-bond donor capability, validating if the ring nitrogen interacts with residues like Glu/Asp in the kinase. |

| Stereochemistry | Trans-Isomer | Negative Control. The trans-isomer typically shows reduced activity, serving as a vital negative control to confirm specific binding vs. non-specific hydrophobic interaction. |

Strategic Analog Workflow

Figure 2.[1] Strategic divergence for analog generation from the core piperidine scaffold.

Part 3: Experimental Protocols

Synthesis of cis-Benzyl (4-methylpiperidin-3-yl)carbamate

Methodology: Heterogeneous hydrogenation of a pyridine precursor.[2] This route is preferred over the ketone route for its superior cis-diastereoselectivity (typically >90:10 cis:trans).

Step 1: Carbamate Protection of 3-amino-4-methylpyridine

-

Reagents: 3-amino-4-methylpyridine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.1 eq), Na2CO3 (2.5 eq).

-

Solvent: 1,4-Dioxane / Water (1:1).

-

Protocol:

-

Dissolve 3-amino-4-methylpyridine in 1,4-dioxane/water at 0°C.

-

Add Na2CO3 followed by dropwise addition of Cbz-Cl. Critical: Maintain T < 5°C to prevent bis-acylation.

-

Stir at RT for 4 hours. Monitor by LCMS (M+1 = 243.1).

-

Extract with EtOAc, wash with brine, dry over MgSO4.

-

Yield: ~95% (Off-white solid).

-

Step 2: Catalytic Hydrogenation (The Critical Step)

-

Reagents: Cbz-protected pyridine (from Step 1), 5% Rhodium on Alumina (Rh/Al2O3) or 5% Rh/C. Note: Rhodium is superior to Palladium for preventing hydrogenolysis of the Cbz group while reducing the ring.

-

Conditions: 50-60 psi H2, MeOH/AcOH (10:1), RT, 12-24h.

-

Protocol:

-

Charge a Parr shaker vessel with the substrate and MeOH.

-

Add AcOH (10% v/v) to protonate the pyridine nitrogen (accelerates reduction and prevents catalyst poisoning).

-

Add 5 wt% of Rh/Al2O3 catalyst.

-

Hydrogenate at 60 psi.

-

Filter through Celite.

-

Workup: Neutralize the acetate salt with saturated NaHCO3 before extraction to ensure the secondary amine is free.

-

Result: A mixture of cis and trans isomers (typically 6:1 to 9:1 favoring cis).

-

Step 3: Purification/Resolution

-

Recrystallization: The cis-isomer can often be enriched by recrystallizing the HCl salt from EtOH/Et2O.

-

Chiral Resolution (Optional): If high enantiopurity (>99% ee) is required, form a salt with Di-p-toluoyl-L-tartaric acid (L-DTTA) .[2] The (3R,4R)-isomer crystallizes out.[3]

Analytical Validation

| Parameter | Method | Expected Result (cis-isomer) |

| Stereochemistry | 1H-NMR (DMSO-d6) | Look for the coupling constant between H3 and H4. Cis (ae/ea): Small J value (~2-5 Hz). Trans (aa): Large J value (~10-12 Hz). |

| Purity | HPLC | C18 Column, ACN/H2O + 0.1% TFA. >98% purity required for biological assays. |

| Identity | LC-MS | [M+H]+ = 249.15 (Calc. for C14H20N2O2). |

Part 4: Scientific Integrity & Troubleshooting

Self-Validating the Protocol

-

The "De-benzylation" Trap: Using Pd/C for the pyridine reduction (Step 2) carries a high risk of cleaving the Cbz group (hydrogenolysis), yielding the diamine which is difficult to handle. Solution: Use Rh/Al2O3 or Ru/C, which are less active for benzyl ether cleavage but active for ring reduction.

-

Regiochemistry Check: In 1H-NMR, the C4-methyl doublet should shift significantly upfield (~0.9 ppm) upon reduction from the aromatic pyridine (2.2 ppm).

Safety Considerations

-

Hydrogenation: High-pressure reactors require blast shields. Pyrophoric catalysts (Rh/C) must be handled under inert atmosphere (Ar/N2).

-

Cbz-Cl: Highly lachrymatory and corrosive. Handle in a fume hood.

References

-

Ruggeri, S. G., et al. (2005). "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550." Organic Process Research & Development, 9(1), 51–56.

-

Pfizer Inc. (2003). "Pyrrolo[2,3-d]pyrimidine compounds." U.S. Patent 6,696,567.[4] (Describes the primary synthesis of the Tofacitinib core).

-

Mullangi, R., et al. (2025).[3] "Microwave‐Assisted Synthesis and Structural Characterization of N‐Nitroso Tofacitinib." ResearchGate.[5] (Structural characterization data).

-

ChEMBL Database. "JAK2 Inhibitor Structure-Activity Relationships." (Data on piperidine vs. pyrrolidine analogs).

Sources

Benzyl (4-methylpiperidin-3-yl)carbamate: A Privileged Scaffold for Janus Kinase (JAK) Inhibition

[1]

Executive Summary

This compound (and its related analogs like the methyl carbamate variant) serves as a privileged scaffold in medicinal chemistry.[1] It is not a therapeutic end-point itself but a high-value chemical progenitor .[1] Its rigid piperidine ring, specific cis-stereochemistry (typically 3R,4R), and functional handles (amine and methyl groups) are engineered to position downstream pharmacophores precisely within the ATP-binding pocket of Janus Kinases (JAKs).

The primary therapeutic utility of this molecule is its conversion into JAK Inhibitors (JAKinibs), which are used to treat autoimmune disorders such as Rheumatoid Arthritis (RA), Psoriatic Arthritis, and Ulcerative Colitis.

Chemical Profile & Structural Biology

The Pharmacophore

The molecule consists of a piperidine ring substituted at the 3- and 4-positions.[1][2][3][4][5][6] This specific substitution pattern is non-trivial and dictates the biological activity of the final drug.

| Feature | Structural Role in Downstream Therapy |

| Piperidine Core | Provides a rigid, aliphatic scaffold that fits into the solvent-exposed region of the kinase domain.[1] |

| (3R,4R)-Stereochemistry | Critical: The cis-orientation is essential for the final drug to adopt the bioactive conformation.[1] The (3R,4R) isomer aligns the pyrrolopyrimidine hinge-binder with the ATP-binding site.[1] |

| 4-Methyl Group | Fills a specific hydrophobic pocket within the JAK enzyme, enhancing potency and selectivity over other kinases.[1] |

| Carbamate Moiety | Acts as a protecting group (Cbz or Alloc) for the amine. It is removed (deprotected) to reveal the primary amine, which is then coupled to the kinase-binding "warhead" (e.g., 7H-pyrrolo[2,3-d]pyrimidine). |

Stereochemical Control

The synthesis of JAK inhibitors like Tofacitinib requires high enantiomeric purity. The cis-(3R,4R) configuration is thermodynamically less stable than the trans isomer, making the synthesis and isolation of this specific carbamate intermediate a key technical challenge in process chemistry.

Primary Therapeutic Targets (Downstream)

While this compound is the precursor, the biological targets modulated by its derivatives are the Janus Kinases.[1]

Janus Kinase 3 (JAK3) & JAK1

The ultimate therapeutic goal of this scaffold is the inhibition of the JAK-STAT signaling pathway.

-

Mechanism: ATP-Competitive Inhibition.[1]

-

Binding Mode: The deprotected amine of the scaffold is coupled to a heterocyclic "hinge binder."[1] The piperidine ring sits in the ribose-binding pocket, while the 4-methyl group exploits a small hydrophobic cavity unique to the JAK family.[1]

Pathophysiology Modulated

By inhibiting JAK1/3, the scaffold-derived drugs block the signaling of gamma-chain cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21).[1]

Mechanism of Action: The JAK-STAT Pathway

The following diagram illustrates the signaling pathway targeted by drugs derived from the this compound scaffold.

Figure 1: The JAK-STAT signaling cascade. The scaffold-derived inhibitor binds to the JAK kinase domain, preventing STAT phosphorylation.[1]

Experimental Protocols & Validation

To utilize this compound effectively, researchers must validate its purity and stereochemistry before downstream coupling.[1]

Protocol: Chiral Purity Assessment (HPLC)

Since the (3R,4R) isomer is required for potency, chiral HPLC is mandatory.

-

Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV at 210-220 nm (Carbamate absorption).[1]

-

Standard Preparation: Dissolve 1 mg of intermediate in 1 mL mobile phase.

-

Criteria: Enantiomeric Excess (ee) must be >98% for pharmaceutical grade synthesis.

Protocol: Deprotection & Coupling (Synthesis Workflow)

This workflow describes transforming the intermediate into the active JAK inhibitor.

Figure 2: Synthetic utility of the carbamate scaffold in accessing JAK inhibitors.[1][3][4][5][8][9]

References

-

Pfizer Inc. (2010). Piperidine inhibitors of Janus Kinase 3.[10][11] Patent WO2010123919A2. Link

-

Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase 3 inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 53(24), 8468-8484. Link

-

ChemicalBook. (2025).[6] Methyl N-(cis)-1-benzyl-4-methylpiperidin-3-yl]-carbamate hydrochloride Product Page. Link

-

Key Organics. (2025). Safety Data Sheet: Methyl N-[(3S,4S)-1-benzyl-4-methylpiperidin-3-yl]carbamate. Link

-

PubChem. (2025). Benzyl (3R)-piperidin-3-ylcarbamate Compound Summary. Link

Sources

- 1. 顺-1-苄基-4-甲基哌啶-3-氨基酸甲酯盐酸盐 - CAS号 1206824-67-0 - 摩熵化学 [molaid.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 6. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 7. WO2019090158A9 - Substituted pyrrolopyrimidine jak inhibitors and methods of making and using the same - Google Patents [patents.google.com]

- 8. Benzyl (4-formylpyridin-3-yl)carbamate | C14H12N2O3 | CID 129951064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzyl (3R)-piperidin-3-ylcarbamate | C13H18N2O2 | CID 1514176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. EP3026052A9 - Preparation of deuterated piperidine inhibitors of janus kinase 3 - Google Patents [patents.google.com]

- 11. WO2010123919A2 - Piperidine inhibitors of janus kinase 3 - Google Patents [patents.google.com]

Benzyl (4-methylpiperidin-3-yl)carbamate: A Scoping Guide for Evaluation as a Novel Cholinesterase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive decline in Alzheimer's disease (AD), remains a cornerstone of symptomatic therapy.[1][2] Consequently, inhibiting the enzymes responsible for ACh degradation—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a clinically validated strategy.[3][4] Carbamate-based inhibitors, such as the approved drug rivastigmine, represent a significant class of these therapeutic agents. This guide provides a comprehensive technical framework for the synthesis, characterization, and evaluation of benzyl (4-methylpiperidin-3-yl)carbamate, a compound containing the core structural motifs of known cholinesterase inhibitors, as a potential novel therapeutic candidate for AD. While primarily documented as a synthetic intermediate, its piperidine and carbamate moieties warrant a thorough investigation into its potential as a cholinesterase inhibitor.[5][6][7][8] This document outlines the scientific rationale, detailed experimental protocols from in vitro enzymatic assays to proposed in vivo models, and the necessary ADME/Tox profiling required to rigorously assess its therapeutic potential.

The Scientific Rationale: Targeting Cholinesterases in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in memory and cognitive functions.[1] A major pathological hallmark is the loss of cholinergic neurons, leading to reduced levels of ACh in the brain.[1][9] Cholinesterase inhibitors (ChEIs) function by blocking the catalytic activity of AChE and/or BChE, thereby increasing the synaptic concentration and duration of action of ACh.[10] This enhancement of cholinergic neurotransmission has been shown to offer modest but significant symptomatic benefits in patients with mild-to-moderate AD.[3][4][11]

There are two primary forms of cholinesterase:

-

Acetylcholinesterase (AChE): Predominantly found at cholinergic synapses and on red blood cell membranes, it is the primary enzyme responsible for ACh hydrolysis.[12]

-

Butyrylcholinesterase (BChE): While AChE levels decrease as AD progresses, BChE levels remain stable or even increase, suggesting it plays a more significant role in ACh hydrolysis in the later stages of the disease.[13][14]

Therefore, compounds that can inhibit either AChE selectively or both enzymes (dual inhibitors) are of high therapeutic interest.[13][15] The carbamate functional group is a well-established pharmacophore for cholinesterase inhibition. Unlike organophosphates which cause effectively irreversible inhibition, carbamates act as "pseudo-irreversible" inhibitors.[16] They carbamylate the serine residue in the enzyme's active site, rendering it inactive. This carbamylated enzyme is then hydrolyzed, but at a much slower rate than the acetylated enzyme, allowing for a sustained inhibitory effect.[17]

Mechanism of Carbamate-Based Cholinesterase Inhibition

The inhibitory action of carbamates involves a two-step process. First, the carbamate inhibitor binds to the active site of the cholinesterase enzyme. Subsequently, the catalytic serine residue performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then resolves to release the alcohol or phenol portion of the carbamate and leaves a stable, carbamylated enzyme that is temporarily inactive.

Caption: Pseudo-irreversible inhibition of cholinesterase by a carbamate inhibitor.

Synthesis and Characterization of the Target Compound

While this compound is noted as a synthetic intermediate, a dedicated synthesis for its evaluation as a primary compound is straightforward.[5][18] The proposed synthetic route involves the reaction of 1-benzyl-4-methylpiperidin-3-amine with benzyl chloroformate or a similar benzylating agent for the carbamate formation.

Proposed Synthetic Protocol

Rationale: This protocol utilizes standard, well-documented reactions for carbamate formation.[19] The use of a mild base like triethylamine (TEA) is sufficient to scavenge the HCl byproduct without promoting side reactions. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.

-

Dissolution: Dissolve 1-benzyl-4-methylpiperidin-3-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction with the acylating agent.

-

Addition of Reagent: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Predicted Physicochemical Properties

Predicting physicochemical properties early is essential for guiding formulation and assessing potential liabilities like poor solubility or membrane permeability.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | ~338.45 g/mol | Adherence to Lipinski's Rule of Five (<500) for oral bioavailability. |

| LogP | ~3.5 - 4.0 | Indicates good lipophilicity, which is often required for blood-brain barrier (BBB) penetration.[15] |

| Topological Polar Surface Area (TPSA) | ~55-65 Ų | A TPSA < 90 Ų is generally associated with good BBB penetration. |

| Hydrogen Bond Donors | 1 | Contributes to binding interactions and solubility. |

| Hydrogen Bond Acceptors | 3 | Contributes to binding interactions and solubility. |

In Vitro Evaluation: Cholinesterase Inhibition Profile

The foundational step in characterizing a novel ChEI is to determine its potency and selectivity against AChE and BChE using a robust enzymatic assay.

Experimental Protocol: The Ellman's Assay

Rationale: The Ellman's method is the gold standard for measuring cholinesterase activity.[9][20] It is a colorimetric assay that is sensitive, reliable, and well-suited for a 96-well plate format, enabling high-throughput screening. The assay measures the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB) that absorbs strongly at 412 nm.[21]

Materials:

-

AChE (from Electrophorus electricus) and BChE (from equine serum)

-

Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) iodide

-

DTNB (Ellman's Reagent)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Test Compound: this compound

-

Positive Control: Donepezil or Rivastigmine

-

96-well microplate and plate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of enzymes, substrates, DTNB, and the test compound. The test compound should be dissolved in DMSO, with the final DMSO concentration in the assay kept below 1% to avoid enzyme inhibition.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

20 µL of DTNB solution

-

10 µL of test compound solution at various concentrations (or buffer for control wells)

-

10 µL of AChE or BChE enzyme solution

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the appropriate substrate solution (ATCh for AChE, BTCh for BChE).

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

Data Analysis and Interpretation

-

Calculate Reaction Rate: Determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

-

Calculate Percentage Inhibition:

-

% Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Where V_control is the rate in the absence of the inhibitor and V_inhibitor is the rate in its presence.

-

-

Determine IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of enzyme activity. Plot the percentage of inhibition against the logarithm of inhibitor concentrations and fit the data to a dose-response curve using non-linear regression analysis.

Hypothetical Data Presentation

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |

| This compound | TBD | TBD | TBD |

| Donepezil (Control) | 0.01 - 0.05 | 5 - 10 | ~200-500 |

| Rivastigmine (Control) | 0.5 - 2.0 | 0.1 - 0.5 | ~0.1-0.25 |

Workflow and Kinetic Analysis

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) is crucial. This is determined by performing the Ellman's assay with varying concentrations of both the inhibitor and the substrate and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[14]

Caption: A streamlined workflow for the in vitro evaluation of a novel ChEI.

Preclinical Profiling: ADME/Tox Assessment

A potent inhibitor is only a viable drug candidate if it possesses favorable pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) and toxicological properties.[22] Early in vitro ADME/Tox screening is a cost-effective strategy to identify and eliminate compounds with undesirable characteristics.[22]

Rationale for Early ADME/Tox

The "fail early, fail cheap" paradigm is central to modern drug discovery.[22] Assessing properties like membrane permeability, metabolic stability, and potential for drug-drug interactions (e.g., CYP450 inhibition) before committing to expensive and time-consuming in vivo studies significantly de-risks the development process.

Standard In Vitro ADME/Tox Assay Panel

| Assay | Methodology | Rationale & Desired Outcome |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Measures passive diffusion. A high permeability value is predictive of good oral absorption and BBB penetration. |

| Metabolic Stability | Incubation with human liver microsomes (HLM) or S9 fraction | Determines the rate of metabolism by key enzymes. A longer half-life is generally preferred to reduce dosing frequency.[22] |

| Plasma Protein Binding | Equilibrium Dialysis | Determines the fraction of drug bound to plasma proteins. High binding can limit the free drug available to exert its effect.[13] |

| CYP450 Inhibition | Fluorometric or LC-MS based assays for major isoforms (e.g., 3A4, 2D6) | Assesses the potential for drug-drug interactions. Low inhibition (high IC₅₀) is desired.[13][23] |

| Cytotoxicity | MTT or LDH assay in relevant cell lines (e.g., SH-SY5Y neuroblastoma, HepG2 hepatoma) | Measures general toxicity. Low toxicity is essential for a good safety profile.[6][7] |

Proposed In Vivo Evaluation Framework

If this compound demonstrates promising in vitro potency, selectivity, and ADME/Tox properties, the next logical step is to evaluate its efficacy in a relevant animal model of cognitive dysfunction.

Rationale: In vivo models are indispensable for confirming that a compound can cross the blood-brain barrier, engage its target in the CNS, and produce the desired physiological effect (i.e., cognitive improvement).

Scopolamine-Induced Amnesia Model

The scopolamine-induced amnesia model in rodents is a widely used and validated model for screening compounds with potential anti-amnesic and cognitive-enhancing effects.[14][24] Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, mimicking some aspects of the cognitive impairment seen in AD.

Behavioral Assessment: Morris Water Maze

The Morris Water Maze (MWM) is a classic behavioral test that assesses spatial learning and memory.[14] The experiment typically involves:

-

Acquisition Phase: Mice or rats are trained to find a hidden platform in a pool of opaque water using spatial cues.

-

Treatment: Animals are treated with the test compound, vehicle, or a positive control prior to the administration of scopolamine.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

An effective compound would be expected to reverse the scopolamine-induced deficit, resulting in a shorter latency to find the platform during training and more time spent in the target quadrant during the probe trial.

Integrated Preclinical Evaluation Funnel

The progression from initial hit to a preclinical candidate follows a logical, data-driven funnel where compounds are progressively filtered based on increasingly complex and resource-intensive assays.

Caption: A decision-making funnel for advancing a ChEI from discovery to preclinical development.

Conclusion and Future Directions

This guide presents a structured, scientifically-grounded framework for the comprehensive evaluation of this compound as a potential cholinesterase inhibitor for Alzheimer's disease. Its chemical structure, containing both a piperidine ring common to many CNS agents and a carbamate moiety known for ChE inhibition, provides a strong rationale for this investigation.[8][25]

The proposed workflow, from chemical synthesis and in vitro enzymatic assays to ADME/Tox profiling and in vivo efficacy studies, represents a robust pathway for determining its true therapeutic potential. The key decision points will be its potency against AChE and BChE, its ability to penetrate the blood-brain barrier, and its overall safety profile. Should this compound prove successful in these preclinical assessments, further studies in transgenic AD models and more extensive toxicological evaluations would be warranted to support its progression towards clinical development.

References

-

Spandidos Publications. (2019, June 11). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Spandidos Publications. [Link]

-

Journal of Psychiatry and Neuroscience. (2022, April 1). A critical review of cholinesterase inhibitors as a treatment modality in Alzheimer's disease. Journal of Psychiatry and Neuroscience. [Link]

-

AdisInsight. (Date not available). Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors. PubMed. [Link]

-

Elsevier. (2011). Cholinesterase Inhibitors: Applying Pharmacokinetics to Clinical Decision Making. Ovid. [Link]

-

The Primary Care Companion for CNS Disorders. (2017, March 14). Assessing the Risks and Benefits of Cholinesterase Inhibitors for Alzheimer Disease. The Primary Care Companion for CNS Disorders. [Link]

-

PubMed. (Date not available). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

-

ACS Publications. (Date not available). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry. [Link]

-

PubMed. (Date not available). Pharmacokinetics and Drug Interactions of Cholinesterase Inhibitors Administered in Alzheimer's Disease. PubMed. [Link]

-

Cochrane Library. (2006, January 25). Cholinesterase inhibitors (ChEIs), donepezil, galantamine and rivastigmine are efficacious for mild to moderate Alzheimer's disease. Cochrane. [Link]

-

NCBI. (2024, November 5). How useful are cholinesterase inhibitors in the treatment of Alzheimer's disease: a number needed to treat analysis. NCBI. [Link]

-

ResearchGate. (2025, August 9). Clinical Pharmacokinetics and Pharmacodynamics of Cholinesterase Inhibitors. ResearchGate. [Link]

-

Bio-protocol. (2022). 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

- Google Patents. (Date not available). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.

-

American Journal of Psychiatry. (2004, April 1). Use of Cholinesterase Inhibitors in Clinical Practice: Evidence-Based Recommendations. American Journal of Psychiatry. [Link]

-

Boster Bio. (Date not available). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Bio. [Link]

-

PubMed. (2020, July 1). N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. PubMed. [Link]

-

Journal of Applied Pharmaceutical Science. (2015, February 27). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

-

PubMed. (2023, October 5). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. [Link]

-

ResearchGate. (2025, August 6). N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. ResearchGate. [Link]

-

Organic Syntheses. (Date not available). 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

ResearchGate. (Date not available). Structure–activity relationship for cholinesterase enzyme activity of 2-(benzamido) benzohydrazide derivatives. ResearchGate. [Link]

-

Taylor & Francis Online. (2019, December 20). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Taylor & Francis Online. [Link]

-

PubMed. (2023, August 2). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. PubMed. [Link]

-

PubMed. (Date not available). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. [Link]

- Google Patents. (Date not available). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.

- Google Patents. (Date not available). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.

-

WIPO Patentscope. (2020, October 8). 1-BENZYL-N,4-DIMETHYLPIPERIDIN-3-AMINE OR A SALT THEREOF AND PROCESSES FOR PREPARING TOFACITINIB USING THE SAME. WIPO Patentscope. [Link]

-

Justia Patents. (2016, November 1). Process for the preparation of tofacitinib and intermediates thereof. Justia Patents. [Link]

-

Creative Biostructure. (Date not available). In Vitro ADME-Tox Profiling. Creative Biostructure. [Link]

- Google Patents. (Date not available). US9487500B2 - Compounds and compositions thereof.

-

NCBI. (Date not available). Organic Carbamates in Drug Design and Medicinal Chemistry. NCBI. [Link]

-

ResearchGate. (Date not available). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. [Link]

-

ResearchGate. (Date not available). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. [Link]

-

CDC Archive. (Date not available). Part 2: What are cholinesterase inhibitors?. Environmental Medicine | ATSDR. [Link]

-

LinkedIn. (2025, April 14). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. LinkedIn. [Link]

- Google Patents. (Date not available). US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.

-

FPnotebook. (Date not available). Cholinesterase Inhibitor. FPnotebook. [Link]

-

RASA Life Sciences. (Date not available). ADME and Toxicity analysis. RASA Life Sciences. [Link]

-

YouTube. (2014, October 14). Carbamate Insecticide MOA. YouTube. [Link]

-

YouTube. (2019, April 10). Anticholinesterase Agents (Organophosphates & Carbamates). YouTube. [Link]

-

PCBIS. (Date not available). ADME-Tox. Plateforme de chimie biologique intégrative de Strasbourg. [Link]

Sources

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. tandfonline.com [tandfonline.com]

- 3. consultant360.com [consultant360.com]

- 4. Cholinesterase inhibitors (ChEIs), donepezil, galantamine and rivastigmine are efficacious for mild to moderate Alzheimer's disease | Cochrane [cochrane.org]

- 5. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 6. N-alkylpiperidine carbamates as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Cholinesterase Inhibitors: Part 2: What are cholinesterase inhibitors? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 11. How useful are cholinesterase inhibitors in the treatment of Alzheimer's disease: a number needed to treat analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 17. researchgate.net [researchgate.net]

- 18. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]

- 22. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 23. Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Benzyl piperidin-3-ylcarbamate stability in solution

An In-depth Technical Guide to the Solution Stability of (R)-Benzyl piperidin-3-ylcarbamate

Authored by: A Senior Application Scientist

Abstract

(R)-Benzyl piperidin-3-ylcarbamate is a pivotal chiral building block in the synthesis of numerous pharmaceutical agents, particularly those targeting the central nervous system.[1] The integrity of this intermediate is paramount for ensuring the stereochemical purity, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the solution-state stability of (R)-Benzyl piperidin-3-ylcarbamate, elucidating its degradation pathways, the factors influencing its stability, and robust analytical methodologies for its assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, handling, and formulation of this critical intermediate.

Introduction: The Imperative of Stability in Pharmaceutical Synthesis

In the multi-step syntheses common to pharmaceutical development, the chemical stability of each intermediate is a critical variable. Degradation of an intermediate like (R)-Benzyl piperidin-3-ylcarbamate can lead to yield loss, the introduction of impurities that are difficult to separate, and potential alterations to the stereochemical integrity of subsequent products. A thorough understanding of its stability profile under various processing and storage conditions is therefore not merely an academic exercise but a fundamental requirement for process optimization, quality control, and regulatory compliance. This guide synthesizes established chemical principles with practical, field-proven insights to provide a comprehensive resource for managing the stability of this key molecule.

Molecular Structure and Intrinsic Stability Considerations

To understand the stability of (R)-Benzyl piperidin-3-ylcarbamate, one must first consider its constituent functional groups and the inherent reactivity they impart.

Figure 1: Chemical Structure of (R)-Benzyl piperidin-3-ylcarbamate.[2]

The molecule comprises three key regions:

-

The Carbamate Linkage (-O-CO-NH-): This is the most reactive site and the primary locus of degradation. Carbamates are esters of the intrinsically unstable carbamic acid.[3] As such, the ester linkage is susceptible to nucleophilic attack, most commonly via hydrolysis. The resonance stabilization of the carbamate moiety is lower than that of amides, contributing to its reactivity.[4]

-

The Piperidine Ring: This saturated heterocycle is generally stable. However, the secondary amine within the ring (pKa of the protonated amine is typically around 11) imparts basicity to the molecule. Under certain conditions, particularly in the presence of strong oxidizing agents, the ring can be susceptible to oxidation.[5]

-

The Benzyl Group: The benzyloxycarbonyl (Cbz or Z) group is a widely used amine-protecting group. While robust under many conditions, it is famously labile to catalytic hydrogenolysis and can be cleaved by strong acids.[6]

Primary Degradation Pathways in Solution

Forced degradation studies are essential to proactively identify potential degradation products and establish the intrinsic stability of a drug substance. The primary pathways for (R)-Benzyl piperidin-3-ylcarbamate are hydrolysis and, to a lesser extent, oxidation.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for carbamates in aqueous solutions.[7][8] The reaction involves the cleavage of the carbamate's ester bond, yielding (R)-3-aminopiperidine, benzyl alcohol, and carbon dioxide. This process can be catalyzed by both acid and base.

Figure 2: Primary Hydrolytic Degradation Pathways.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 4), the reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule.[9] For some carbamates, protonation of the nitrogen can also facilitate cleavage.[9]

-

Base-Catalyzed Hydrolysis: In neutral to alkaline media (pH > 7), the mechanism generally follows a bimolecular acyl-carbon cleavage (BAc2) pathway. The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the benzyloxy leaving group.[9] The rate of hydrolysis is often pH-independent in the neutral range (pH 4-7) where water acts as the nucleophile, and then increases significantly with pH as the hydroxide ion concentration rises.[9][10]

Oxidative Degradation

While less common than hydrolysis, oxidative stress can lead to degradation. The piperidine ring and the benzylic position are potential sites of oxidation.

-

Mechanism: Strong oxidizing agents (e.g., hydrogen peroxide, Fenton reagents) can generate hydroxyl radicals (•OH) that may abstract a hydrogen atom from the piperidine ring or the benzylic methylene group, initiating a cascade of reactions leading to various oxidized byproducts.[11]

-

Relevance: This pathway is most relevant when the compound is exposed to oxidizing impurities, certain metal ions, or high-energy processes that can generate radical species.

Key Factors Influencing Solution Stability

The rate and extent of degradation are highly dependent on the specific environmental conditions of the solution.

| Factor | Effect on Stability | Mechanistic Rationale |

| pH | Critical Factor. Stable in neutral to slightly acidic pH (approx. 4-7). Rapid degradation at pH > 8 and slow degradation at pH < 3. | The rate of hydrolysis is directly dependent on the concentration of H⁺ and OH⁻ ions, which act as catalysts.[9][10] |